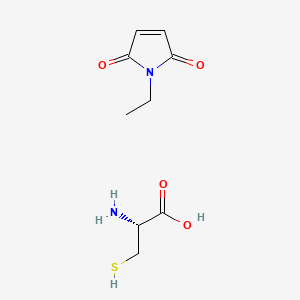
N-Ethylmaleimide-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylmaleimide-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O4S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Cationic Amino Acid Transporters
N-Ethylmaleimide has been utilized to study the inhibition mechanisms of cationic amino acid transporters (CATs). In human erythrocytes, NEM was found to inhibit the activity of CAT-2A by modifying specific cysteine residues, thereby providing insights into transporter regulation .
| Study | Findings |
|---|---|
| Inhibition of CAT-2A | Cys-33 and Cys-273 were identified as critical targets for NEM modification, affecting transporter function. |
Cellular Apoptosis Studies
Research has demonstrated that pre-treatment with N-ethylmaleimide prevents the redistribution of caspase-2 during apoptosis. This finding highlights the role of cysteine modification in apoptotic signaling pathways and cellular responses .
| Study | Findings |
|---|---|
| Caspase-2 Redistribution | NEM treatment inhibited the nuclear-to-cytoplasmic translocation of caspase-2, indicating its role in apoptosis. |
Protein Functional Studies
NEM's ability to modify cysteine residues has been extensively used to investigate protein functions. For instance, studies on annexin II tetramer showed that NEM treatment inhibited liposome aggregation mediated by this protein, emphasizing the importance of cysteine residues in its functionality .
| Study | Findings |
|---|---|
| Annexin II Functionality | NEM caused a dose-dependent inhibition of liposome aggregation, highlighting the role of cysteine residues in protein interactions. |
Proteomic Applications
In proteomics, N-ethylmaleimide serves as an alkylating agent to prevent oxidation of cysteine residues during sample preparation. This application is crucial for accurate quantification and characterization of proteins .
| Application | Purpose |
|---|---|
| Proteomic Sample Preparation | Alkylation with NEM preserves reduced cysteine residues for subsequent analysis. |
Drug Delivery Systems
NEM has been explored in developing advanced drug delivery systems through its ability to modify liposomal surfaces. Maleimide-modified liposomes have shown enhanced stability and prolonged retention at target sites compared to traditional formulations .
| Study | Findings |
|---|---|
| Liposomal Drug Delivery | Maleimide-modified liposomes exhibited improved antitumor effects in vivo compared to standard formulations. |
Propriétés
Numéro CAS |
60218-98-6 |
|---|---|
Formule moléculaire |
C9H14N2O4S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfanylpropanoic acid;1-ethylpyrrole-2,5-dione |
InChI |
InChI=1S/C6H7NO2.C3H7NO2S/c1-2-7-5(8)3-4-6(7)9;4-2(1-7)3(5)6/h3-4H,2H2,1H3;2,7H,1,4H2,(H,5,6)/t;2-/m.0/s1 |
Clé InChI |
SNXBCUZDIIDZFP-WNQIDUERSA-N |
SMILES |
CCN1C(=O)C=CC1=O.C(C(C(=O)O)N)S |
SMILES isomérique |
CCN1C(=O)C=CC1=O.C([C@@H](C(=O)O)N)S |
SMILES canonique |
CCN1C(=O)C=CC1=O.C(C(C(=O)O)N)S |
Key on ui other cas no. |
60218-98-6 |
Synonymes |
(L-Cys)-NEM N-ethylmaleimide-cysteine S-(ethylsuccinimido)-L-cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















